Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a sulfamoyl group attached to the thiophene ring, along with a methyl ester and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions One common approach is to start with thiophene-2-carboxylic acid, which undergoes esterification to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with active sites, while the thiophene ring provides stability and specificity. The acetylphenyl group may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(4-nitrophenyl)sulfamoyl]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the acetyl group, which can influence its reactivity and interactions. This structural variation can lead to different chemical and biological properties compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-9(16)10-3-5-11(6-4-10)15-22(18,19)12-7-8-21-13(12)14(17)20-2/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLVCBHXJZDKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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